N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXVDWDLVDOZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, a compound with the CAS number 941878-03-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 482.6 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study demonstrated that similar compounds significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .
Table 1: Summary of Anticancer Activity
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 4.0 | Inhibition of AKT/ERK signaling |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This suggests that the compound may be effective in treating inflammatory diseases.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation in cancer cells .
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death .
- Cyclooxygenase Inhibition : By inhibiting cyclooxygenase enzymes, it may reduce inflammation and pain associated with various conditions.
Case Studies
A notable case study involved the evaluation of several benzothiazole derivatives for their cytotoxic effects against tumor cells under hypoxic conditions. The results indicated that these compounds could selectively target hypoxic tumor cells, enhancing their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[d]thiazole Derivatives
The benzo[d]thiazole scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:
Key Observations :
- Methoxy Positioning: 4,7-Dimethoxy substitution (as in the target compound) vs.
- Functional Groups: Methylsulfonyl groups (target compound) enhance polarity compared to trifluoromethyl () or cyano groups (), impacting solubility and binding kinetics.
- Core Heterocycle : Thiazole (target) vs. oxazole () alters hydrogen-bonding capacity and metabolic pathways .
Spectroscopic and Structural Analysis
- IR Spectroscopy : Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl (~1680–1700 cm⁻¹, inferred).
- X-ray Crystallography : Structural analogs in (e.g., 4,7-dimethoxybenzo[d]thiazole-2-carbonitrile) confirm planar thiazole rings, with methoxy groups influencing crystal packing .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine derivative with a functionalized benzoyl chloride. For example, 5-chlorothiazol-2-amine can react with 2,4-difluorobenzoyl chloride in pyridine under stirring, followed by purification via chromatography and recrystallization . Modifications include using Weinreb amide intermediates (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to stabilize reactive intermediates . Key steps:
- Reaction conditions : Room temperature to reflux in polar aprotic solvents (pyridine, DMF).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol or ethanol).
- Yield optimization : Equimolar ratios, controlled addition rates, and TLC monitoring.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Detect amide C=O (~1650–1700 cm⁻¹), sulfonyl S=O (~1300–1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) stretches .
- NMR : Aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methylsulfonyl (δ ~3.1 ppm) .
- X-ray crystallography :
- Use SHELXL for refinement. Hydrogen bonding (e.g., N–H⋯N, C–H⋯O) stabilizes crystal packing .
- Example : Centrosymmetric dimers via N1–H1⋯N2 interactions .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Challenges : Disorder in flexible groups (e.g., benzyl or methoxy), twinning, or weak diffraction.
- Solutions :
- SHELXL tools : Apply restraints (e.g., SIMU, DELU) for anisotropic displacement parameters .
- Hydrogen bonding analysis : Use PLATON to validate non-classical interactions (e.g., C–H⋯F/O) .
- Data collection : High-resolution synchrotron data (≤0.8 Å) improves model accuracy .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Substituent variation : Modify benzothiazole (e.g., chloro, methoxy) and benzamide (e.g., sulfonyl, methyl) groups .
- Biological assays :
- In vitro : Anti-inflammatory (COX-2 inhibition) or antidiabetic (glucokinase activation) assays .
- Dose-response curves : IC₅₀ values for potency comparison.
- Example : N-(Benzo[d]thiazol-2-yl) derivatives with piperidine/morpholine side chains showed enhanced anti-inflammatory activity .
Q. What computational approaches are used for target identification and binding mode prediction?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., glucokinase) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near sulfonyl groups) .
- ADMET prediction : SwissADME or ADMETLab to assess drug-likeness (e.g., logP <5, TPSA <140 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
